Physicochemical Properties vs. Regioisomeric and Unsubstituted Analogs
N-(2-Fluoro-5-methylphenyl)-1H-pyrazol-4-amine exhibits a computed LogP of 2.60 and a TPSA of 40.71 Ų , positioning it within the favorable CNS drug-like space defined by the multiparameter optimization (MPO) criteria (LogP < 5, TPSA < 90 Ų). In contrast, the positional isomer N-(2-fluoro-4-methylphenyl)-1H-pyrazol-4-amine, while sharing the same molecular formula and molecular weight (191.20 g/mol) , presents a different spatial orientation of the methyl group that alters the molecular electrostatic potential surface and, consequently, binding interactions with kinase ATP pockets. Unsubstituted N-phenyl-1H-pyrazol-4-amine lacks both the fluorine and methyl substituents, reducing lipophilicity and eliminating key hydrophobic and hydrogen-bonding contacts . The target compound's LogP of 2.60 and TPSA of 40.71 Ų represent a balanced lipophilic-hydrophilic profile suitable for fragment elaboration without exceeding lead-like property thresholds.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.60 (computed) |
| Comparator Or Baseline | N-(2-Fluoro-4-methylphenyl)-1H-pyrazol-4-amine: LogP not explicitly reported (same MF, MW 191.20); N-Phenyl-1H-pyrazol-4-amine: LogP predicted approximately 1.5–1.8 (lower lipophilicity without F/CH₃ substituents) |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.1 vs. unsubstituted N-phenyl analog |
| Conditions | Computed LogP values (Leyan; Kuujia vendor datasheets); no experimental LogD₇.₄ measurements located |
Why This Matters
The LogP of 2.60 and TPSA of 40.71 Ų place this compound within CNS MPO desirable space, making it a preferred fragment starting point over more polar, unsubstituted N-phenyl-pyrazol-4-amines for CNS-targeted kinase inhibitor programs.
